molecular formula C19H19ClN2O5 B11693564 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B11693564
M. Wt: 390.8 g/mol
InChI Key: JKZGQSJVYQJOLQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] is a complex organic compound that features a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] typically involves the following steps:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a methyl group or the hydrolysis of an ester.

    Attachment of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] Group: This is usually done through a coupling reaction, such as an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] undergoes various types of chemical reactions:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.

    Biological Studies: Employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.

    Pathway Interference: It may interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid: Lacks the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group, making it less complex.

    2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid furan-2-ylmethylene-hydrazide: Contains a different substituent, leading to different properties and applications.

Uniqueness

The presence of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group in 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H19ClN2O5

Molecular Weight

390.8 g/mol

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide

InChI

InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

JKZGQSJVYQJOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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